molecular formula C17H15Cl2N3O3 B4082142 [4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone

[4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone

Cat. No.: B4082142
M. Wt: 380.2 g/mol
InChI Key: PAOISXJRYUTZAA-UHFFFAOYSA-N
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Description

[4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 2-nitrophenyl methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of the 2-nitrophenyl methanone group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including nitration, chlorination, and condensation reactions to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme kinetics.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: A precursor in the synthesis of [4-(3,4-Dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone.

    2-Nitroaniline: Another related compound with a nitro group on the phenyl ring.

    Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-14-6-5-12(11-15(14)19)20-7-9-21(10-8-20)17(23)13-3-1-2-4-16(13)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOISXJRYUTZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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